molecular formula C8H9NO2S B1481983 5-(Azetidin-3-yl)thiophene-3-carboxylic acid CAS No. 2097964-44-6

5-(Azetidin-3-yl)thiophene-3-carboxylic acid

Cat. No.: B1481983
CAS No.: 2097964-44-6
M. Wt: 183.23 g/mol
InChI Key: ZNNSOGKHRYAIPR-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features both an azetidine ring and a thiophene ring The azetidine ring is a four-membered nitrogen-containing ring, while the thiophene ring is a five-membered sulfur-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid can be achieved through several synthetic routesThe azetidine ring can be synthesized via the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The thiophene ring can be introduced through a Suzuki–Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, such as palladium catalysts in the Suzuki–Miyaura coupling, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can participate in electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-3-yl)thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position of the thiophene ring.

    5-(Azetidin-3-yl)furan-3-carboxylic acid: Contains a furan ring instead of a thiophene ring.

    5-(Azetidin-3-yl)pyrrole-3-carboxylic acid: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

5-(Azetidin-3-yl)thiophene-3-carboxylic acid is unique due to the combination of the azetidine and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(azetidin-3-yl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)5-1-7(12-4-5)6-2-9-3-6/h1,4,6,9H,2-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNSOGKHRYAIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Azetidin-3-yl)thiophene-3-carboxylic acid
Reactant of Route 2
5-(Azetidin-3-yl)thiophene-3-carboxylic acid
Reactant of Route 3
5-(Azetidin-3-yl)thiophene-3-carboxylic acid
Reactant of Route 4
5-(Azetidin-3-yl)thiophene-3-carboxylic acid
Reactant of Route 5
5-(Azetidin-3-yl)thiophene-3-carboxylic acid
Reactant of Route 6
5-(Azetidin-3-yl)thiophene-3-carboxylic acid

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